molecular formula C24H21FN2O3 B2740887 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide CAS No. 1448124-30-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide

Cat. No. B2740887
M. Wt: 404.441
InChI Key: ZAHZSBFYFKPXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a fluoromethoxybenzamide group. This suggests that it might have interesting chemical properties and potential applications in various fields1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the benzoyl group, and the attachment of the fluoromethoxybenzamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with a benzoyl group at one position and a fluoromethoxybenzamide group at another1.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the benzoyl group, the tetrahydroquinoline ring, and the fluoromethoxybenzamide group suggest that it could participate in a variety of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. However, without specific experimental data, it’s difficult to provide a detailed analysis of these properties.


Scientific Research Applications

Imaging Sigma-2 Receptor Status of Solid Tumors

A study by Tu et al. (2007) synthesized fluorine-containing benzamide analogs, which were evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. The study found that compounds with moderate to high affinity for sigma-2 receptors showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging the sigma-2 receptor status in solid tumors (Tu et al., 2007).

Novel Sigma-2 Receptor Probes

Xu et al. (2005) developed novel sigma-2 receptor probes, including conformationally flexible benzamide analogs, for in vitro studies. These probes demonstrated high affinity for sigma-2 receptors, indicating their usefulness in studying sigma-2 receptors (Xu et al., 2005).

Directed C-H Olefination

Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process, involving the N-O bond acting as an internal oxidant, demonstrates a mild, practical, and selective method for synthesizing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Quinazolinone Synthesis

Hanusek et al. (2006) explored the acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides to synthesize 2-benzoylamino-N-methylthiobenzamides. Subsequent sodium methoxide-catalyzed ring closure produced 3-methyl-2-phenylquinazoline-4-thiones, showcasing a method for synthesizing complex heterocycles (Hanusek et al., 2006).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions, especially if their toxicity and other hazard information are not known1.


Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or chemical biology1.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.


properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c1-30-22-12-10-18(14-20(22)25)23(28)26-19-11-9-16-8-5-13-27(21(16)15-19)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHZSBFYFKPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.